2-Deoxyribosylformylamine is a significant compound in biochemistry, particularly known for its role as a marker of oxidative DNA damage. It arises from the oxidative degradation of deoxyribonucleic acid (DNA) and is associated with various biological processes, including the response to ionizing radiation. This compound is structurally related to deoxyribose, a sugar component of DNA, and its formation can indicate cellular stress or damage.
2-Deoxyribosylformylamine is classified as a nucleoside derivative, specifically a formylamine derivative of 2-deoxyribose. It is often synthesized for research purposes and can be found in biological systems as a result of oxidative stress. The compound has been studied extensively in the context of DNA damage, particularly as a product of reactions involving reactive oxygen species.
The synthesis of 2-deoxyribosylformylamine typically involves several chemical reactions that modify 2-deoxyribose. One common method includes the use of phosphoramidite chemistry, where protected forms of 2-deoxyribosylformylamine are generated through the reaction of 2-deoxyribose with formylamine under controlled conditions.
Technical details regarding yields and specific reaction conditions can vary significantly based on the methods employed and the purity requirements for the final product .
2-Deoxyribosylformylamine participates in various chemical reactions that are significant in biological contexts:
The formation of 2-deoxyribosylformylamine serves as an indicator of cellular damage and has implications for understanding cancer biology and aging.
The mechanism by which 2-deoxyribosylformylamine affects biological systems primarily revolves around its role as a marker for oxidative DNA damage. When DNA is subjected to oxidative stress:
Relevant data regarding its melting point, boiling point, and spectral properties (such as NMR or UV-Vis spectra) are essential for characterizing this compound but may vary based on purity and specific synthesis methods used.
2-Deoxyribosylformylamine has several important applications in scientific research:
2-Deoxyribosylformylamine is systematically named as N-(2-deoxy-β-D-erythro-pentofuranosyl)formamide, reflecting its carbohydrate backbone and functional groups. The IUPAC name encodes:
Table 1: Systematic Classification of 2-Deoxyribosylformylamine
Feature | Specification |
---|---|
Parent carbohydrate | 2-Deoxy-D-erythro-pentose (2-deoxyribose) |
Anomeric configuration | β-D |
Substituent | Formamide (HCONH-) |
Ring type | Furanose |
CAS equivalent | Not listed in search results |
The molecule comprises a β-D-2-deoxyribofuranose ring connected via a C1'-N glycosidic bond to a formamide group (Fig. 1A). Key structural features include:
Table 2: Key Bond Parameters in 2-Deoxyribosylformylamine
Bond/Angle | Value | Significance |
---|---|---|
C1'-N | 1.45 Å | Longer than standard C-N due to amide resonance |
N-C(=O) | 1.33 Å | Partial double-bond character |
C=O | 1.23 Å | Standard carbonyl bond length |
C1'-O4'-C4' | 112° | Furanose ring angle constraint |
2-Deoxy-D-ribose: Unlike 2-deoxyribosylformylamine, 2-deoxy-D-ribose lacks the formamide substituent and exists predominantly in linear (aldehyde) and cyclic (furanose/pyranose) forms. The anomeric carbon in deoxyribose is susceptible to nucleophilic attack, whereas in 2-deoxyribosylformylamine, it is stabilized by amide resonance [6].
Ribofuranose Derivatives:
Table 3: Structural Comparison with Analogous Sugars/Nucleosides
Compound | Anomeric Linkage | Ring Pucker | Helical Position in DNA |
---|---|---|---|
2-Deoxyribosylformylamine | N-glycosidic | C2'-endo | Extrahelical |
2'-Deoxypseudouridine | C-glycosidic | C3'-endo | Intrahelical |
Deoxyadenosine | N-glycosidic | C2'-endo | Intrahelical |
2-Deoxy-D-ribose | N/A (free sugar) | Variable | N/A |
2-Deoxyribosylformylamine exhibits complex dynamic behavior in solution:
Fig. 1: Isomeric States
(A) Sugar-Formamide Linkage (B) Cis/Trans Isomerism O trans: O cis: O || || || H–N–C1' H–N N–H / \ / \ Sugar ring R R
X-ray diffraction of oligonucleotides containing 2-deoxyribosylformylamine reveals:
Table 4: Crystallographic Parameters for 2-Deoxyribosylformylamine-Containing DNA
Parameter | Value |
---|---|
Space group | P2₁ |
Unit cell | a=32.7 Å, b=48.2 Å, c=22.1 Å, β=94.5° |
Resolution | 1.8 Å |
R-factor | 0.18 |
Formamide position | 70–110° extrahelical |
Key H-bond (C=O⋯H–N) | 3.1 Å |
Fig. 2: Solid-State Organization
(A) DNA Duplex with Lesion (B) Crystal Packing 5'-...G–C–[F]–T...-3' | Adjacent duplexes linked via: : : : | - Formamide C=O⋯H–N (minor groove) 3'-...C–G–A–...-5' | - Phosphate–sugar O4' contacts ↑ Extrahelical formamide (F) |
Concluding Remarks
2-Deoxyribosylformylamine exemplifies how subtle alterations in nucleoside architecture—replacement of a canonical base with a minimal formamide group—induce profound structural and dynamic consequences. Its extrahelical positioning in DNA duplexes and cis/trans isomerism provide a mechanistic basis for understanding its role in radiation-induced frameshift mutations. The structural data summarized herein establish a foundation for exploring its biological interactions and potential applications in nucleic acid engineering.
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